molecular formula C19H18FN3O2 B11313274 N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}pentanamide

N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}pentanamide

Cat. No.: B11313274
M. Wt: 339.4 g/mol
InChI Key: FNBAXUKBLSMSIH-UHFFFAOYSA-N
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Description

N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}pentanamide is a synthetic organic compound characterized by the presence of a fluorophenyl group and an oxadiazole ring

Preparation Methods

The synthesis of N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}pentanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions.

    Coupling with Pentanamide: The final step involves coupling the oxadiazole derivative with pentanamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Chemical Reactions Analysis

N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}pentanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions under appropriate conditions.

Common reagents used in these reactions include:

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide
  • Reducing agents: Lithium aluminum hydride, sodium borohydride
  • Substitution reagents: Halogens, nucleophiles

Scientific Research Applications

N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}pentanamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action.

Mechanism of Action

The mechanism of action of N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}pentanamide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, while the oxadiazole ring contributes to its stability and reactivity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}pentanamide can be compared with similar compounds such as:

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains a fluorophenyl group but differs in its core structure, which is a thiazole ring instead of an oxadiazole ring.

    2-(2-(4-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide: This compound shares the fluorophenyl group but has a different overall structure and functional groups.

The uniqueness of this compound lies in its combination of the oxadiazole ring and the fluorophenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H18FN3O2

Molecular Weight

339.4 g/mol

IUPAC Name

N-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]pentanamide

InChI

InChI=1S/C19H18FN3O2/c1-2-3-4-17(24)21-16-11-7-14(8-12-16)19-22-18(23-25-19)13-5-9-15(20)10-6-13/h5-12H,2-4H2,1H3,(H,21,24)

InChI Key

FNBAXUKBLSMSIH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)F

Origin of Product

United States

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